molecular formula C20H28Cl2N4O2 B12412823 Hexamidine-d12 (dihydrochloride)

Hexamidine-d12 (dihydrochloride)

Cat. No.: B12412823
M. Wt: 439.4 g/mol
InChI Key: DGMYFHPQQKVKID-IJYYYRJMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamidine-d12 (dihydrochloride) is synthesized by incorporating deuterium into Hexamidine dihydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through a deuterium exchange reaction, where Hexamidine dihydrochloride is treated with deuterated reagents under specific conditions .

Industrial Production Methods: The industrial production of Hexamidine-d12 (dihydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the complete incorporation of deuterium atoms. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hexamidine-d12 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Hexamidine-d12 (dihydrochloride) into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Hexamidine-d12 (dihydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Hexamidine-d12 (dihydrochloride) is not fully understood. it is believed to involve binding to negatively charged lipid membranes of pathogens, similar to quaternary ammonium compounds. This binding disrupts the membrane integrity, leading to the death of the pathogen . The compound’s deuterium labeling may also influence its interaction with molecular targets and metabolic pathways .

Comparison with Similar Compounds

Comparison: Hexamidine-d12 (dihydrochloride) is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart. This makes it particularly valuable in scientific research for tracing and quantitation purposes .

Properties

Molecular Formula

C20H28Cl2N4O2

Molecular Weight

439.4 g/mol

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H/i1D2,2D2,3D2,4D2,13D2,14D2;;

InChI Key

DGMYFHPQQKVKID-IJYYYRJMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl

Origin of Product

United States

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